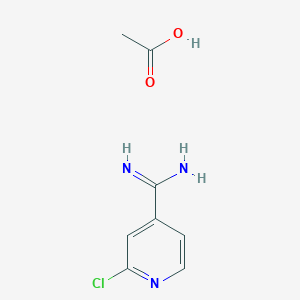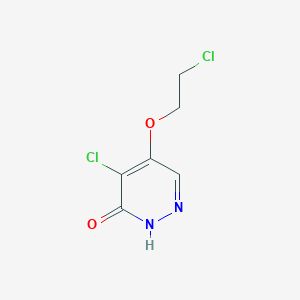
(9H-Carbazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Carbazol-4-yl)boronic acid: is an organic compound with the chemical formula C18H14BNO2 . It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a boronic acid functional group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Carbazol-4-yl)boronic acid typically involves the reaction of carbazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated carbazole reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (9H-Carbazol-4-yl)boronic acid undergoes various chemical reactions, including:
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, and dichloromethane (DCM) are commonly used.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: (9H-Carbazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through coupling reactions .
Biology and Medicine: Research is ongoing into the potential biological activities of carbazole derivatives, including their use as anticancer and antimicrobial agents .
Industry: In the electronics industry, this compound is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of (9H-Carbazol-4-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid and the halogenated carbazole. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
- (9H-Carbazol-3-yl)boronic acid
- (9H-Carbazol-9-yl)phenylboronic acid
- (9H-Carbazol-2-yl)boronic acid
Uniqueness: (9H-Carbazol-4-yl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of certain biaryl compounds and materials for electronic applications .
Eigenschaften
Molekularformel |
C12H10BNO2 |
|---|---|
Molekulargewicht |
211.03 g/mol |
IUPAC-Name |
9H-carbazol-4-ylboronic acid |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14-16H |
InChI-Schlüssel |
QHGKGSXVNLXRNT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C3=CC=CC=C3NC2=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)



![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)



![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)



